REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[N:9]([Si:12]([CH:19]([CH3:21])[CH3:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])[CH:10]=[CH:11][C:4]=12.C([Li])(CC)C.S(=C1C=CC(C)=CC1[N:37]=[N+:38]=[N-:39])(=O)=O.[Cl-].[NH4+]>C1COCC1>[F:2][C:3]1[C:8]([NH2:37])=[CH:7][N:6]=[C:5]2[NH:9][CH:10]=[CH:11][C:4]=12.[N:37]([C:8]1[C:3]([F:2])=[C:4]2[CH:11]=[CH:10][N:9]([Si:12]([CH:16]([CH3:18])[CH3:17])([CH:19]([CH3:21])[CH3:20])[CH:13]([CH3:14])[CH3:15])[C:5]2=[N:6][CH:7]=1)=[N+:38]=[N-:39] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
763 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
1-sulfonylazido-4-methylbenzene
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=C1C(C=C(C=C1)C)N=[N+]=[N-]
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The crude material was stirred in hexanes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL oven-dried round-bottom flask was evacuated
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
were washed with water (100 mL), brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the excess of 1-azido-4-methylbenzene
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting
|
Type
|
ADDITION
|
Details
|
a mixture of 2.5% ethyl acetate in hexanes
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1N)NC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 746 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 171.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[N:9]([Si:12]([CH:19]([CH3:21])[CH3:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])[CH:10]=[CH:11][C:4]=12.C([Li])(CC)C.S(=C1C=CC(C)=CC1[N:37]=[N+:38]=[N-:39])(=O)=O.[Cl-].[NH4+]>C1COCC1>[F:2][C:3]1[C:8]([NH2:37])=[CH:7][N:6]=[C:5]2[NH:9][CH:10]=[CH:11][C:4]=12.[N:37]([C:8]1[C:3]([F:2])=[C:4]2[CH:11]=[CH:10][N:9]([Si:12]([CH:16]([CH3:18])[CH3:17])([CH:19]([CH3:21])[CH3:20])[CH:13]([CH3:14])[CH3:15])[C:5]2=[N:6][CH:7]=1)=[N+:38]=[N-:39] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
763 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
1-sulfonylazido-4-methylbenzene
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=C1C(C=C(C=C1)C)N=[N+]=[N-]
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The crude material was stirred in hexanes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL oven-dried round-bottom flask was evacuated
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
were washed with water (100 mL), brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the excess of 1-azido-4-methylbenzene
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting
|
Type
|
ADDITION
|
Details
|
a mixture of 2.5% ethyl acetate in hexanes
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1N)NC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 746 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 171.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |